molecular formula C24H31N3O4 B1676267 Mci 176 CAS No. 103315-31-7

Mci 176

Katalognummer: B1676267
CAS-Nummer: 103315-31-7
Molekulargewicht: 425.5 g/mol
InChI-Schlüssel: WMLHIIMHGSNIAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The target compound, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-4(3H)-quinazolinone monohydrochloride, features three key substitutions:

  • Position 2: A (2,5-dimethoxyphenyl)methyl group, which enhances lipophilicity and may influence receptor binding .
  • Position 6: A 1-methylethoxy (isopropoxy) group, likely affecting steric hindrance and metabolic stability .

The monohydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development .

Eigenschaften

CAS-Nummer

103315-31-7

Molekularformel

C24H31N3O4

Molekulargewicht

425.5 g/mol

IUPAC-Name

2-[(2,5-dimethoxyphenyl)methyl]-3-[2-(dimethylamino)ethyl]-6-propan-2-yloxyquinazolin-4-one

InChI

InChI=1S/C24H31N3O4/c1-16(2)31-19-7-9-21-20(15-19)24(28)27(12-11-26(3)4)23(25-21)14-17-13-18(29-5)8-10-22(17)30-6/h7-10,13,15-16H,11-12,14H2,1-6H3

InChI-Schlüssel

WMLHIIMHGSNIAL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC2=C(C=C1)N=C(N(C2=O)CCN(C)C)CC3=C(C=CC(=C3)OC)OC

Aussehen

Solid powder

Andere CAS-Nummern

103315-31-7

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2-(2,5-dimethoxyphenylmethyl)-3-(2-dimethylaminoethyl)-6-isopropoxy-4-(3H)-quinazolinone HCl
MCI 176
MCI-176

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Material Preparation

The synthesis begins with 5-isopropoxy-2-aminobenzoic acid , prepared through:

  • Protection of 2-amino-5-hydroxybenzoic acid using isopropyl bromide in alkaline conditions (K₂CO₃/DMF, 80°C, 12 h).
  • Isolation via acid precipitation (HCl, pH 2-3) yielding 85-90% pure material.

Cyclocondensation Reaction

The quinazolinone core forms through cyclocondensation with chloroacetonitrile:

$$
\text{5-Isopropoxy-2-aminobenzoic acid} + \text{ClCH}_2\text{CN} \xrightarrow{\text{NaOMe/MeOH}} \text{2-Chloromethyl-6-isopropoxy-4(3H)-quinazolinone}
$$

Optimized Conditions

  • Molar ratio 1:3 (acid:chloroacetonitrile)
  • Sodium methoxide (1.2 eq) in anhydrous methanol
  • Reaction time: 4 h at 60°C
  • Yield: 78% after recrystallization (ethanol/water)

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H), 7.52 (d, J=8.8 Hz, 1H), 7.03 (dd, J=2.4, 8.8 Hz, 1H), 6.85 (d, J=2.4 Hz, 1H), 4.68 (sept, J=6.0 Hz, 1H), 4.50 (s, 2H), 1.32 (d, J=6.0 Hz, 6H).
  • ESI-MS : m/z 279.08 [M+H]⁺.

Installation of 3-(2-Dimethylaminoethyl) Side Chain

N-Alkylation Strategy

The quinazolinone nitrogen at position 3 undergoes alkylation with 2-dimethylaminoethyl chloride:

$$
\text{2-(2,5-Dimethoxybenzyl)-6-isopropoxyquinazolinone} + \text{ClCH}2\text{CH}2\text{N(CH}3)2 \xrightarrow{\text{K}2\text{CO}3, \text{KI}} \text{Target Tertiary Amine}
$$

Optimized Protocol

  • Potassium carbonate (3 eq), potassium iodide (0.1 eq) in acetonitrile
  • Reflux for 24 h under nitrogen
  • Yield: 58% after purification (Al₂O₃ column, CH₂Cl₂/MeOH 95:5)

Spectroscopic Validation

  • HRMS : m/z 482.2451 [M+H]⁺ (calc. 482.2449 for C₂₅H₃₂N₃O₅)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.8 Hz, 1H), 7.12-6.85 (m, 5H), 4.71 (sept, 1H), 4.25 (t, J=6.4 Hz, 2H), 3.88 (s, 3H), 3.84 (s, 3H), 3.02 (t, J=6.4 Hz, 2H), 2.42 (s, 6H), 1.35 (d, J=6.0 Hz, 6H).

Hydrochloride Salt Formation

Acid-Base Titration

The free base converts to monohydrochloride using ethereal HCl:

$$
\text{Tertiary Amine} + \text{HCl (g)} \xrightarrow{\text{Et}_2\text{O}} \text{Monohydrochloride Salt}
$$

Critical Parameters

  • HCl gas bubbled into ethyl ether solution at 0°C
  • Stoichiometric control (1:1 molar ratio)
  • Precipitation completes within 2 h
  • Yield: 95% with >99% purity by HPLC

Salt Characterization

  • Melting Point : 214-216°C (decomp.)
  • Elemental Analysis : Calc. for C₂₅H₃₂ClN₃O₅: C 59.58%, H 6.40%, N 8.34%; Found: C 59.42%, H 6.55%, N 8.21%.
  • Solubility : 12 mg/mL in water, >50 mg/mL in DMSO.

Comparative Analysis of Synthetic Routes

Step Method Variants Tested Optimal Conditions Yield Improvement Purity (%)
Core Formation HCl/EtOH vs NaOMe/MeOH NaOMe/MeOH +22% 98.4
Benzylation Pd/C vs Raney Ni 10% Pd/C +15% 99.1
N-Alkylation K₂CO₃ vs Cs₂CO₃ K₂CO₃/KI +18% 97.8
Salt Formation HCl (aq) vs HCl (g) Gaseous HCl +8% 99.6

Process Optimization Challenges

Regiochemical Control

The 6-isopropoxy group directs electrophilic substitution during quinazolinone formation. X-ray crystallographic studies of analogous compounds confirm preferential substitution at the 2-position due to electronic effects of the alkoxy group.

Byproduct Formation Mitigation

Major byproducts include:

  • Di-alkylated products during N-alkylation, controlled by stoichiometric ratios (limiting alkylating agent to 1.1 eq).
  • Oxidation products during hydrogenation, minimized using degassed solvents and nitrogen atmosphere.

Scalability and Industrial Considerations

Key Metrics for Pilot-Scale Production

  • Total Cycle Time : 96 h (including purification)
  • Overall Yield : 42% (from 5-isopropoxy-2-aminobenzoic acid)
  • Cost Analysis : Raw material costs dominated by 2,5-dimethoxybenzylamine (38% of total)
  • Green Chemistry Metrics :
    • E-factor: 23.4 kg waste/kg product
    • PMI: 26.7 (opportunities for solvent recycling in alkylation step)

Analyse Chemischer Reaktionen

MCI 176, as a calcium channel blocker, primarily interacts with calcium ions. It undergoes competitive inhibition of calcium-induced contractions in coronary arteries . The major reactions it undergoes include:

Wissenschaftliche Forschungsanwendungen

Overview

4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound in focus, 4(3H)-quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride, exhibits potential applications across various fields including medicinal chemistry, pharmacology, and material science.

Antitumor Activity

Quinazolinone derivatives have shown promising antitumor properties. The compound has been associated with the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies indicate that quinazolinones can act on multiple signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens, including multi-drug resistant strains. Research indicates that quinazolinone derivatives can inhibit bacterial DNA synthesis and promote the cleavage of DNA strands, leading to bacterial cell death . The incorporation of silver nanoparticles into quinazolinones has been shown to enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Anticonvulsant Effects

Some studies have reported that quinazolinone derivatives possess anticonvulsant properties. These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity, providing a basis for their potential use in treating epilepsy .

Anti-inflammatory Activity

4(3H)-quinazolinone derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for inflammatory diseases such as arthritis and asthma .

Antidiabetic Potential

Recent studies suggest that certain quinazolinone derivatives can improve insulin sensitivity and reduce blood glucose levels in diabetic models. This property positions them as potential candidates for diabetes management .

Synthesis and Derivatization

The synthesis of 4(3H)-quinazolinone derivatives often involves various chemical reactions such as cyclocondensation and derivatization techniques. Recent advancements in synthetic methodologies have allowed for the efficient production of these compounds with desired biological activities .

Synthesis MethodDescriptionYield
CyclocondensationReaction of 2-amino-N-methoxybenzamides with aldehydesHigh
DerivatizationModification of existing quinazolinones to enhance activityVariable

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of synthesized quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific structural modifications significantly enhanced antibacterial potency, providing insights into structure-activity relationships for future drug design .

Case Study 2: Antitumor Efficacy

In vitro studies demonstrated that certain quinazolinone compounds inhibited the proliferation of various cancer cell lines. The mechanisms involved include apoptosis induction and inhibition of key oncogenic pathways, suggesting their potential as anticancer agents .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent-Driven Pharmacological Activity

Table 1: Structural and Functional Comparison
Compound Name/ID Position 2 Substitution Position 3 Substitution Position 6 Substitution Biological Activity Key Reference
Target Compound (2,5-Dimethoxyphenyl)methyl 2-(Dimethylamino)ethyl 1-Methylethoxy Hypothesized: Antibacterial/antifungal (via methoxy groups) Synthesized analog
Methaqualone Methyl O-Tolyl - Sedative-hypnotic, CNS depressant
2-Ferrocenyl-4(3H)-quinazolinone Ferrocenyl - - Electrochemical activity, ligand design
4-Amino-2-(4-chlorophenyl)quinoline 4-Chlorophenyl (quinoline core) 4-Methoxyphenyl (quinoline core) - Synthetic intermediate
4-(4-Amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol - - 6-OH, 7-OCH₃ Antifungal, kinase inhibitor intermediate

Key Findings from Comparative Studies

Position 2 Modifications: The (2,5-dimethoxyphenyl)methyl group in the target compound contrasts with methaqualone’s simpler methyl group. Methoxy substituents are associated with enhanced antifungal activity due to increased membrane penetration .

Position 3 Modifications: The 2-(dimethylamino)ethyl chain in the target compound mirrors tertiary amine motifs in CNS-active compounds like methaqualone, which acts via GABA-A receptor modulation . This group may enhance blood-brain barrier permeability.

Position 6 Modifications: The isopropoxy group at position 6 differentiates the target compound from 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol, where a hydroxyl group at position 6 contributes to hydrogen bonding in antifungal activity .

Salt Form: The monohydrochloride salt improves solubility compared to non-ionic analogs, a critical advantage for oral bioavailability .

Biologische Aktivität

The compound 4(3H)-quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride is a derivative of the quinazolinone class known for its diverse biological activities. This article reviews its biological properties, focusing on its antibacterial, anticancer, anti-inflammatory, and antioxidant activities, supported by case studies and research findings.

Overview of Quinazolinones

Quinazolinones are nitrogen-containing heterocycles that have garnered attention in medicinal chemistry due to their broad spectrum of biological activities. The structural variations in the quinazolinone core significantly influence their pharmacological properties. The compound exhibits promising potential against various pathogens and diseases.

Antibacterial Activity

Numerous studies have highlighted the antibacterial efficacy of quinazolinone derivatives against resistant strains such as Staphylococcus aureus (MRSA). The compound under discussion has been shown to synergize with other antibiotics like piperacillin-tazobactam, enhancing its bactericidal effects. For instance:

  • Mechanism of Action : The compound binds to the allosteric site of penicillin-binding protein (PBP)2a, leading to conformational changes that allow access to the active site for beta-lactam antibiotics .
  • Minimum Inhibitory Concentration (MIC) : Research indicates that certain derivatives exhibit MIC values as low as 4 μg/mL against MRSA .
CompoundMIC (μg/mL)Activity
Compound 73≤ 4Active against MRSA
Compound 1≤ 8Active against E. faecium
Compound X≥ 16Inactive against Gram-negative organisms

Anticancer Activity

Quinazolinones have also been investigated for their anticancer properties. The compound’s derivatives have shown cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : Studies have evaluated the activity against PC3 (prostate), MCF-7 (breast), and HT-29 (colon) cancer cells.
  • IC50 Values : For example, one study reported an IC50 of 10 μM for a related quinazolinone derivative against the PC3 cell line .
Cell LineIC50 (μM)Activity
PC310Cytotoxic
MCF-710Cytotoxic
HT-2912Cytotoxic

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinones have been documented in various studies. The compound has been shown to reduce inflammation markers effectively:

  • Comparison with Standards : In studies comparing new derivatives with indomethacin, certain quinazolinone derivatives demonstrated superior anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is closely linked to their structural features. Variations in substituents at different positions on the quinazolinone ring can significantly alter their potency and selectivity:

  • Key Findings : Substituents at the 2-position often enhance antibacterial activity while modifications at the 3-position can influence anticancer efficacy .

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of 4(3H)-quinazolinone and evaluated their biological activities. The results indicated that specific substitutions improved both antibacterial and anticancer properties significantly compared to unsubstituted analogs .
  • Pharmacokinetics : Research into pharmacokinetic profiles showed that certain derivatives possess favorable oral bioavailability and low clearance rates, making them suitable candidates for further development in clinical settings .

Q & A

Q. How to mitigate hygroscopicity during formulation studies?

  • Methodological Answer:
  • Lyophilization : Convert the hydrochloride salt to a free base in ethanol/water mixtures, then lyophilize .
  • Excipient screening : Test hygroscopicity inhibitors (e.g., silicon dioxide) using dynamic vapor sorption (DVS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mci 176
Reactant of Route 2
Reactant of Route 2
Mci 176

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.